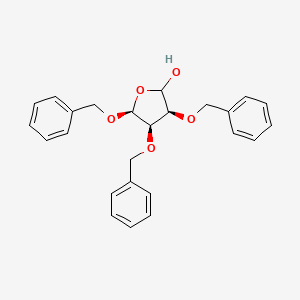

2,3,5-Tri-O-benzyl-D-lyxofuranose

説明

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps starting from basic sugar derivatives. For example, an efficient method for the synthesis involves starting with 2,3,5-tri-O-benzyl-D-ribofuranose and using [catecholato(2−)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride for stereoselective transformation (Suda & Mukaiyama, 1993). Another approach includes the reaction of 5-O-acetyl-1,2-anhydro-3-O-benzyl-beta-D-lyxofuranose with various reagents to yield a series of protected glycosides in almost quantitative yields (Ning & Kong, 2001).

Molecular Structure Analysis

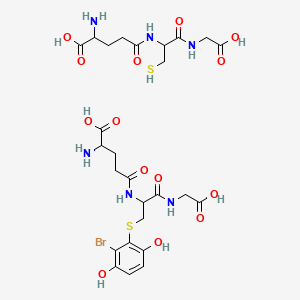

The molecular structure of 2,3,5-Tri-O-benzyl-D-lyxofuranose is characterized by the presence of three benzyl groups, which significantly influence its physical and chemical properties. The crystallization of related compounds, such as 2,3,5-tri-O-benzyl-d-xylofuranose, has allowed for detailed structural analysis, providing insight into the stereochemistry and conformational preferences of these modified sugars (Taffoureau et al., 2022).

Chemical Reactions and Properties

2,3,5-Tri-O-benzyl-D-lyxofuranose participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of more complex molecules. Its reactivity is significantly enhanced by the benzyl protecting groups, which can be selectively removed or modified to introduce new functional groups. For example, it can undergo nucleophilic substitution reactions to yield a wide range of derivatives, showcasing its versatility as a synthetic building block (Brimacombe et al., 1968).

科学的研究の応用

2,3,5-Tri-O-benzyl-D-lyxofuranose has been used in the synthesis of various sugar derivatives, including 2,3,5-Tri-O-benzyl-L-lyxofuranose and methyl 2,3,5-Tri-O-benzyl-L-lyxofuranoside, demonstrating its versatility in carbohydrate chemistry (Hughes & Speakman, 1967).

It plays a role in the preparation of novel 4′-thio-L-lyxo pyrimidine nucleosides, highlighting its potential in the development of new nucleoside analogues (Wirsching et al., 2001).

The compound has been used in the stereoselective synthesis of 4-C-methyl-2,3,5-Tri-O-benzyl-D-ribofuranose and 4-C-methyl-2,3,5-Tri-O-benzyl-L-lyxofuranose, indicating its importance in the synthesis of stereoselectively modified sugars (Boyer et al., 2003).

Research has shown its use in the synthesis of 1-azido-2,3,5-tri-O-benzoyl-α-D-lyxofuranose, contributing to the field of azidosugar synthesis (Nys & Verheijden, 2010).

Its derivatives have been explored in the design, synthesis, and evaluation of antiviral activity of alpha-nucleosides, showing its potential application in antiviral drug development (Migawa et al., 1998).

The compound has also been employed in the catalytic stereoselective glycosylation of alcohols, which is significant for the synthesis of various β-ribofuranosides (Uchiro & Mukaiyama, 1996).

It has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides, indicating its use in the synthesis of fluorinated sugars (Mikhailopulo et al., 1995).

The compound is involved in the synthesis of glycosyl cyanides and C-allyl glycosides, demonstrating its application in the field of glycosylation chemistry (Araki et al., 1985).

Safety And Hazards

2,3,5-Tri-O-benzyl-D-lyxofuranose is for R&D use only and not for medicinal, household or other use7.

将来の方向性

Given the pivotal roles of mono-, oligo- and polysaccharides as well as glycoconjugates in the process of life, carbohydrate-mediated processes have therefore progressively been labeled as promising targets in drug discovery2. Efforts have thus been devoted to using carbohydrates as synthetic intermediates to generate glycomimetics via chiron approaches2.

特性

IUPAC Name |

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKMDPQFZBQOK-NPZNXQLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-lyxofuranose | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

![1-[(3-chloro-1-Methyl-5-(Methylsulfonyl)-1H-pyrazol-4-yl)Methyl]-3,4-diMethyl-1H-pyrazol-5-carboxyli](/img/no-structure.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)